REACTION_CXSMILES
|
[Br:1]Br.[CH3:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]([OH:12])=[CH:10][CH:11]=1)=[O:5].C(=O)(O)[O-].[Na+]>CCOCC>[CH:7]1[C:6]([C:4]([CH2:3][Br:1])=[O:5])=[CH:11][CH:10]=[C:9]([OH:12])[CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C=1C=CC(=CC1)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organics were washed with saturated sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was then recrystallized from ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C(=O)CBr)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1]Br.[CH3:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]([OH:12])=[CH:10][CH:11]=1)=[O:5].C(=O)(O)[O-].[Na+]>CCOCC>[CH:7]1[C:6]([C:4]([CH2:3][Br:1])=[O:5])=[CH:11][CH:10]=[C:9]([OH:12])[CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C=1C=CC(=CC1)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organics were washed with saturated sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was then recrystallized from ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C(=O)CBr)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |